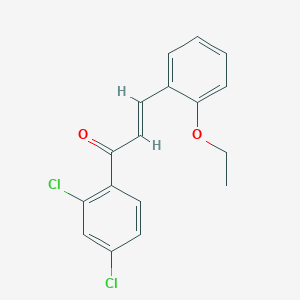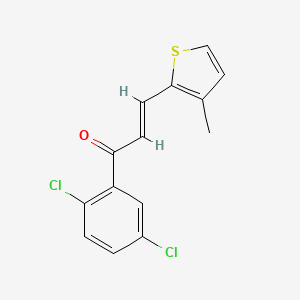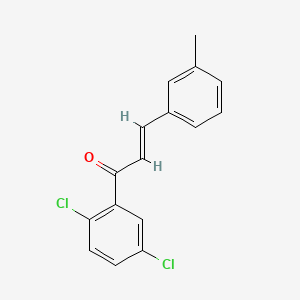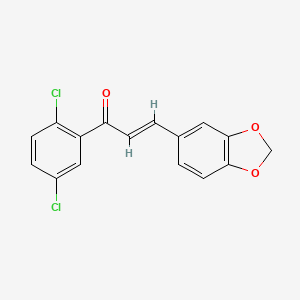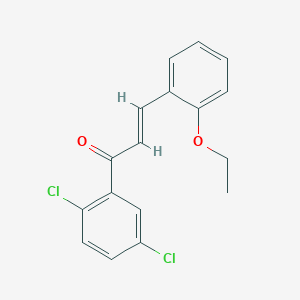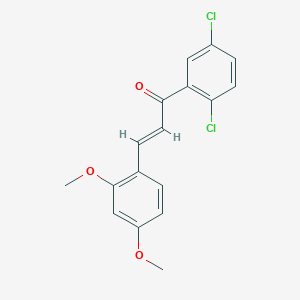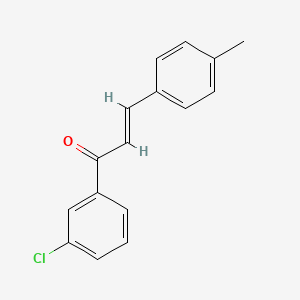
(2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as 4-Methyl-3-chlorophenyl prop-2-en-1-one, is a chemical compound of particular interest in the field of organic synthesis. It is commonly used as an intermediate in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds.
Applications De Recherche Scientifique
(2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-2-en-1-one has a wide range of applications in scientific research. It is commonly used as a starting material in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. It has also been used as a reagent in the synthesis of heterocyclic compounds and in the preparation of catalysts for organic reactions. Additionally, it has been used in the synthesis of fluorescence-labeled compounds for fluorescence microscopy and imaging.
Mécanisme D'action
The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-2-en-1-one is not fully understood. However, it is believed to act as a proton-transfer reagent, allowing the transfer of protons from one molecule to another. Additionally, it is believed to act as an electron-transfer reagent, allowing the transfer of electrons from one molecule to another.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-2-en-1-one have not been extensively studied. However, it is known to be an irritant to the skin and eyes and may cause skin and eye irritation. Additionally, it may cause respiratory irritation and should be handled with caution.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-2-en-1-one has several advantages when used in laboratory experiments. It is a relatively inexpensive starting material, and the reaction conditions can be easily modified to yield different products. Additionally, it is a stable compound and can be stored for long periods of time. The main limitation of (2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-2-en-1-one is that it is an irritant and should be handled with care. Additionally, due to its low solubility, it may be difficult to dissolve in organic solvents.
Orientations Futures
The potential future directions for research involving (2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-2-en-1-one include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. Additionally, further research into the mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-2-en-1-one could provide insight into its potential uses in the synthesis of heterocyclic compounds and catalysts for organic reactions. Finally, further research into its solubility could provide a better understanding of its use in laboratory experiments.
Méthodes De Synthèse
The synthesis of (2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-2-en-1-one can be achieved through a variety of methods. One common method is the reaction of 4-methylphenol with chloroacetic acid in the presence of a catalyst, such as pyridine. This reaction yields a mixture of (2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-2-en-1-one and (2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-1-en-1-one. This reaction can be further purified by recrystallization or distillation. Another method involves the reaction of 4-methylphenol with trichloroacetyl chloride, which yields the desired (2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-2-en-1-one as the major product.
Propriétés
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-5-7-13(8-6-12)9-10-16(18)14-3-2-4-15(17)11-14/h2-11H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANHPEVVGDOOJE-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




